N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNOS/c17-12-7-10(5-6-13(12)18)9-19-16(20)15-8-11-3-1-2-4-14(11)21-15/h5-8H,1-4,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICDMARLZYLFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The most widely reported method involves the acylation of 4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride with (3-chloro-4-fluorophenyl)methylamine. This two-step process begins with the synthesis of the acyl chloride intermediate through thionation of the corresponding carboxylic acid using thionyl chloride ($$ \text{SOCl}2 $$) or phosphorus pentachloride ($$ \text{PCl}5 $$). The acyl chloride is then reacted with the amine in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under inert conditions.
Critical Parameters :
Industrial-Scale Adaptations
For large-scale synthesis, continuous flow reactors replace batch processes to enhance heat dissipation and reduce reaction times. A representative protocol uses a microreactor system at 50°C with a residence time of 15 minutes, achieving 89% yield.
Table 1: Classical Acylation Optimization Data
| Parameter | Small-Scale Yield (%) | Industrial-Scale Yield (%) |
|---|---|---|
| Temperature | 78 (0°C) | 89 (50°C) |
| Solvent | THF | Dichloromethane |
| Catalyst | None | None |
| Reaction Time | 4 hours | 15 minutes |
Palladium-Catalyzed Carbonylative Approaches
Direct Carbonylation of Halogenated Intermediates
Palladium-catalyzed carbonylation offers a one-pot alternative for synthesizing the benzothiophene core and carboxamide group simultaneously. This method employs iodobenzothiophene precursors, carbon monoxide ($$ \text{CO} $$), and (3-chloro-4-fluorophenyl)methylamine under high-pressure conditions.
Reaction Scheme :
$$
\text{C}{10}\text{H}{11}\text{SI} + \text{CO} + \text{C}7\text{H}6\text{ClFNH}2 \xrightarrow{\text{PdI}2, \text{KI}} \text{N-[(3-Chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide}
$$
Conditions :
Advantages and Limitations
This method achieves 55–82% yields and eliminates the need for pre-formed acyl chlorides. However, it requires specialized equipment for high-pressure reactions and exhibits sensitivity to moisture.
Table 2: Palladium-Catalyzed Method Performance
| Substrate | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Iodo-benzothiophene | 82 | 98 | <2% Dehalogenated species |
| Bromo-benzothiophene | 67 | 95 | 5% Amine oxidation |
Radical-Promoted Heterocyclodehydration
Synthesis via 2-Mercaptophenyl Precursors
A novel approach involves radical-initiated cyclization of 1-(2-mercaptophenyl)-2-yn-1-ols to form the benzothiophene ring, followed by amidation. This method is advantageous for introducing substituents on the benzothiophene core.
Stepwise Procedure :
- Cyclization : React 1-(2-mercaptophenyl)-2-yn-1-ol with azobisisobutyronitrile ($$ \text{AIBN} $$) in ethanol at 80°C to form 4,5,6,7-tetrahydro-1-benzothiophene.
- Amidation : Couple the benzothiophene intermediate with (3-chloro-4-fluorophenyl)methylamine using $$ N,N' $$-dicyclohexylcarbodiimide ($$ \text{DCC} $$).
Yield : 49–72%, depending on the radical initiator and solvent.
Mechanistic Insights
The radical pathway proceeds via a thiyl radical intermediate, which abstracts a hydrogen atom to initiate cyclization. This method tolerates electron-withdrawing groups on the phenyl ring but is less efficient for sterically hindered amines.
Comparative Analysis of Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical Acylation | 78–89 | 95–98 | High | Moderate |
| Pd-Catalyzed | 55–82 | 90–98 | Moderate | Low |
| Radical Cyclization | 49–72 | 85–92 | Low | High |
Chemical Reactions Analysis
N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can reduce the carboxamide group to an amine.
Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be carried out using a mixture of nitric acid and sulfuric acid to introduce nitro groups onto the aromatic ring.
Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in anhydrous solvents under inert atmosphere.
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that compounds similar to N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide exhibit promising anticancer activity. For instance, a related compound was evaluated by the National Cancer Institute (NCI) and showed significant antitumor effects against various human cancer cell lines. The compound's mechanism of action involves the inhibition of specific pathways crucial for cancer cell proliferation and survival .
Case Study: NCI Evaluation
- Compound : 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione
- Findings : High levels of antimitotic activity were observed with mean GI50/TGI values of 15.72/50.68 μM against tested human tumor cells .
Pharmacological Studies
The compound's structure suggests potential interactions with various biological targets. Its design allows for modifications that can enhance its binding affinity to target proteins involved in disease mechanisms.
Pharmacodynamics and Pharmacokinetics
Research indicates that derivatives of this compound can be optimized for better drug-like properties. Parameters such as solubility, permeability, and metabolic stability are critical in evaluating its potential as a therapeutic agent .
Synthetic Methodologies
Innovative synthetic routes have been developed to produce this compound effectively. These methods involve multi-step synthesis that ensures high purity and yield.
Synthesis Overview
A detailed synthesis pathway includes:
- Starting Materials : Utilizing readily available precursors.
- Reagents : Employing specific catalysts to facilitate reactions.
- Purification : Techniques such as crystallization and chromatography to isolate the final product .
Potential for Neurological Applications
Preliminary studies suggest that compounds with similar structures may have implications in treating neurological disorders due to their ability to modulate neurotransmitter systems. This could position this compound as a candidate for further research in neuropharmacology.
Toxicological Assessments
Understanding the safety profile of this compound is essential for its development as a pharmaceutical agent. Toxicological studies are necessary to evaluate the compound's effects on various biological systems and its potential side effects.
Safety Profile Analysis
Research has indicated low toxicity levels in preliminary assessments, but comprehensive studies are required to establish safe dosage ranges and identify any adverse effects .
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and survival, resulting in anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzothiophene carboxamides and related heterocyclic derivatives. Below is a detailed comparison with structurally and functionally related compounds, based on substituent variations, physicochemical properties, and reported biological activities.
Table 1: Structural and Functional Comparison of Benzothiophene Carboxamide Derivatives
Key Observations from Comparison
Replacing this with 4,5,6,7-tetrahydro-1,3-benzothiazole (e.g., in ) introduces an additional nitrogen atom, which may enhance hydrogen-bonding interactions .
Comparable 2-chlorophenyl or 4-(difluoromethoxy)phenyl groups in analogs () balance lipophilicity and metabolic resistance . Methyl and Methoxy Groups: Substituents like 5-methyl () or 4-methoxy () enhance solubility and modulate electronic effects, which can influence bioavailability .
Biological Activity Trends: Analogs with Schiff base moieties (e.g., ) exhibit pronounced antimicrobial activity, likely due to metal chelation or membrane disruption . Compounds with dual carboxamide functionalities (e.g., ) are hypothesized to target multiple enzyme active sites, a strategy relevant in kinase inhibitor design .
Computational and Crystallographic Tools :
Biological Activity
N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiophene core, which is known for its diverse biological activities. The presence of the chloro and fluorine substituents on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
Antidepressant Activity
Research has indicated that derivatives of tetrahydrobenzothiophene exhibit antidepressant-like effects. A study synthesized various tetrahydrobenzothiophene derivatives and evaluated their activity in animal models. The findings suggested that modifications at the benzothiophene core could lead to significant antidepressant properties, likely through modulation of neurotransmitter systems such as serotonin and norepinephrine .
GABA Receptor Interaction
The compound may also interact with GABA receptors, which are critical in mediating inhibitory neurotransmission in the central nervous system. Compounds with similar structures have been shown to enhance GABAergic activity, potentially leading to anxiolytic effects. Studies have demonstrated that certain benzothiophene derivatives can act as positive allosteric modulators of GABA_A receptors, suggesting a mechanism for their anxiolytic and sedative properties .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may:
- Modulate neurotransmitter systems (e.g., serotonin and norepinephrine pathways).
- Interact with GABA_A receptors to enhance inhibitory signaling.
- Influence neuroplasticity through the regulation of signaling pathways involved in mood regulation.
Case Studies
- Animal Model Studies : In preclinical trials using rodent models, compounds similar to this compound demonstrated significant reductions in depressive-like behaviors when administered in varying doses. These studies highlighted the potential for developing new antidepressants based on this scaffold .
- GABAergic Activity Assessment : A study assessing the binding affinity of related compounds at GABA_A receptors showed that certain modifications could enhance receptor binding and efficacy. This suggests that this compound might similarly affect GABA_A receptor activity .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Methodology :
- Synthesize derivatives with varied substituents (e.g., electron-withdrawing vs. donating groups).
- Test in standardized antimicrobial (broth microdilution) or antiproliferative (MTT) assays .
Advanced Question: What computational approaches predict target binding and pharmacokinetics?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (e.g., GROMACS) using crystal structures of MAPK1 .
- ADMET Prediction : Tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- QSAR Modeling : Develop regression models correlating substituent electronegativity with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
